molecular formula C6H6N6O2 B13117640 3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid CAS No. 791022-66-7

3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid

Katalognummer: B13117640
CAS-Nummer: 791022-66-7
Molekulargewicht: 194.15 g/mol
InChI-Schlüssel: FAGSRMIMPYVULT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting candidate for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyrazole with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of kinase activity, disruption of DNA synthesis, and interference with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and potential biological activities that are distinct from other similar compounds .

Eigenschaften

CAS-Nummer

791022-66-7

Molekularformel

C6H6N6O2

Molekulargewicht

194.15 g/mol

IUPAC-Name

3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid

InChI

InChI=1S/C6H6N6O2/c7-3-2(6(13)14)9-1-4(8)11-12-5(1)10-3/h1H,(H2,8,11)(H,13,14)(H2,7,10,12)

InChI-Schlüssel

FAGSRMIMPYVULT-UHFFFAOYSA-N

Kanonische SMILES

C12C(=NN=C1N=C(C(=N2)C(=O)O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.